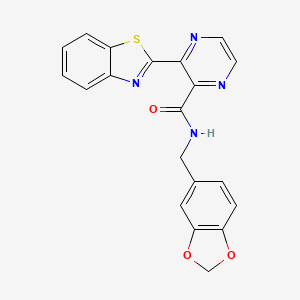
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-chloro-3-methylphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Le nom systématique du composé reflète ses substituants : le groupe 4-chloro-2-méthoxy-5-méthylphényl attaché à l'azote de l'amide et le fragment 4-(4-chloro-3-méthylphénoxy)butanamide .
- Sa formule moléculaire est C22H23Cl2NO4 .
N-(4-chloro-2-méthoxy-5-méthylphényl)-4-(4-chloro-3-méthylphénoxy)butanamide: . Il présente un groupe fonctionnel amide (–CONH–) et deux cycles aromatiques.
Méthodes De Préparation
- Voies de synthèse : Bien que des voies de synthèse spécifiques pour ce composé ne soient pas largement documentées, il peut être synthétisé par diverses méthodes. Une approche consiste à coupler les phénols chlorés appropriés avec une amine (par exemple, la 4-chloro-2-méthoxy-5-méthylphénylamine) suivie d'une formation d'amide.
- Production industrielle : La production à l'échelle industrielle implique généralement l'optimisation des conditions de réaction, la mise à l'échelle et la purification. les méthodes exclusives peuvent limiter les informations détaillées.
Analyse Des Réactions Chimiques
- Réactivité : Le composé X peut subir plusieurs réactions, notamment l'oxydation , la réduction et la substitution .
- Réactifs et conditions courants :
- Oxydation : Les agents oxydants comme le permanganate de potassium (KMnO4) ou l'acide chromique (H2CrO4) peuvent convertir le groupe méthyle en acide carboxylique.
- Réduction : La réduction avec de l'hydrure de lithium et d'aluminium (LiAlH4) peut réduire le groupe carbonyle en alcool.
- Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des atomes de chlore.
- Produits majeurs : Les produits spécifiques dépendent des conditions de réaction, mais les résultats potentiels comprennent des dérivés hydroxylés, des dérivés amines et des phénols substitués.
Applications De Recherche Scientifique
- Chimie : Le composé X peut servir de brique de construction dans la synthèse de molécules plus complexes en raison de sa structure unique.
- Biologie : Les chercheurs explorent ses interactions avec les macromolécules biologiques (par exemple, les protéines, l'ADN) et son potentiel en tant que précurseur de médicament.
- Médecine : Les recherches se concentrent sur ses propriétés pharmacologiques, telles que ses effets anti-inflammatoires, antitumoraux ou antimicrobiens.
- Industrie : Il pourrait trouver des applications dans les produits agrochimiques, les produits pharmaceutiques ou la science des matériaux.
Mécanisme d'action
- Cibles : Le composé X interagit probablement avec des cibles cellulaires spécifiques, telles que des enzymes ou des récepteurs.
- Voies : Il peut moduler les voies de signalisation liées à l'inflammation, à la croissance cellulaire ou au métabolisme.
Mécanisme D'action
- Targets : Compound X likely interacts with specific cellular targets, such as enzymes or receptors.
- Pathways : It may modulate signaling pathways related to inflammation, cell growth, or metabolism.
Comparaison Avec Des Composés Similaires
- Unicité : Les groupements dichlorophényle et méthoxy-méthylphényle du composé X le rendent unique.
- Composés similaires : D'autres amides avec des substituants aromatiques, tels que l'acétaminophène (paracétamol) ou l'ibuprofène, partagent certaines caractéristiques.
N'oubliez pas que si j'ai fourni une vue d'ensemble, les procédures expérimentales détaillées et les méthodes industrielles exclusives peuvent nécessiter des recherches supplémentaires
: ChemSpider: Compound X
Propriétés
Numéro CAS |
6154-76-3 |
|---|---|
Formule moléculaire |
C19H21Cl2NO3 |
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-chloro-3-methylphenoxy)butanamide |
InChI |
InChI=1S/C19H21Cl2NO3/c1-12-9-14(6-7-15(12)20)25-8-4-5-19(23)22-17-10-13(2)16(21)11-18(17)24-3/h6-7,9-11H,4-5,8H2,1-3H3,(H,22,23) |
Clé InChI |
GGIGPBHOTDVYJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CCCOC2=CC(=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide](/img/structure/B12129544.png)

![4-ethoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129551.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12129554.png)
![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129558.png)
![(3aS,6aR)-1-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12129574.png)
![5-[(2,5-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129576.png)
![(4E)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12129579.png)
![methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B12129581.png)


![2-amino-1-(3-chloro-4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129601.png)

